[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine
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Overview
Description
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF₃SO₂Na under metal-free conditions . The reaction conditions are generally mild, and the desired product can be obtained in good yields.
Industrial Production Methods
Industrial production of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine may involve scalable synthetic routes that ensure high efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethylated oxazoles, amines, and substituted oxazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine include:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 2-Trifluoromethylindoles
- 3-Trifluoromethyl-1,2,4-triazoles
Uniqueness
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-9)2-11-10-4/h2H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOGDGXLTUISBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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